molecular formula C22H26N2O6S B11599161 propan-2-yl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

propan-2-yl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11599161
M. Wt: 446.5 g/mol
InChI Key: UXLXVMBCDQBBCY-UHFFFAOYSA-N
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Description

PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Cyclization to form the thiazolopyrimidine core: The thiazole intermediate is then reacted with a suitable β-dicarbonyl compound under acidic or basic conditions to form the thiazolopyrimidine core.

    Functionalization of the aromatic ring: The aromatic ring is functionalized with acetoxy and ethoxy groups through electrophilic aromatic substitution reactions.

    Introduction of the ester group: The carboxylate ester group is introduced through esterification reactions using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in research to understand the mechanisms of action of thiazolopyrimidine derivatives and their interactions with enzymes and receptors.

    Chemical Biology: The compound serves as a tool to study the effects of structural modifications on biological activity and to develop new derivatives with improved properties.

    Industrial Applications: It is explored for its potential use in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

Similar compounds to PROPAN-2-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidine derivatives with different substituents on the aromatic ring and the thiazole ring. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:

These compounds highlight the diversity of thiazolopyrimidine derivatives and their potential for further development in various scientific and industrial applications.

Properties

Molecular Formula

C22H26N2O6S

Molecular Weight

446.5 g/mol

IUPAC Name

propan-2-yl 5-(4-acetyloxy-3-ethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H26N2O6S/c1-7-28-17-10-15(8-9-16(17)30-14(6)25)19-18(21(27)29-11(2)3)12(4)23-22-24(19)20(26)13(5)31-22/h8-11,13,19H,7H2,1-6H3

InChI Key

UXLXVMBCDQBBCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC(C)C)OC(=O)C

Origin of Product

United States

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